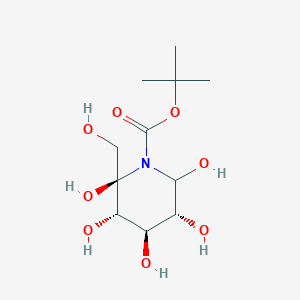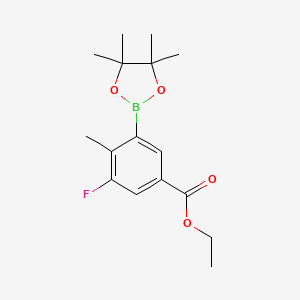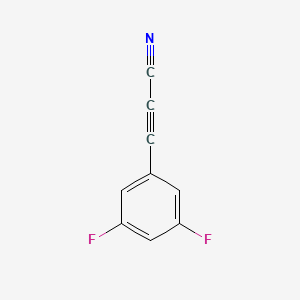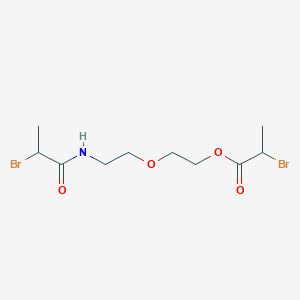
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of bromine atoms, an ester group, and an amide linkage. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 2-bromopropanoic acid with ethanol to form ethyl 2-bromopropanoate. This intermediate is then reacted with 2-aminoethanol to form 2-(2-bromopropanamido)ethanol. Finally, this compound is esterified with 2-bromopropanoic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, ethers, or thiols.
Hydrolysis: Products include 2-bromopropanoic acid and 2-aminoethanol.
Oxidation and Reduction: Products include brominated carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The ester and amide groups also play a role in the compound’s reactivity, allowing for hydrolysis and other reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromopropanoate
- 2-Bromopropionic acid
- Methyl 2-bromopropanoate
- Ethyl 3-bromopropanoate
Uniqueness
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is unique due to its combination of bromine atoms, ester, and amide groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its structure allows for multiple points of modification, which is advantageous in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C10H17Br2NO4 |
|---|---|
Peso molecular |
375.05 g/mol |
Nombre IUPAC |
2-[2-(2-bromopropanoylamino)ethoxy]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C10H17Br2NO4/c1-7(11)9(14)13-3-4-16-5-6-17-10(15)8(2)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
NERYVNDDBANEFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCOCCOC(=O)C(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



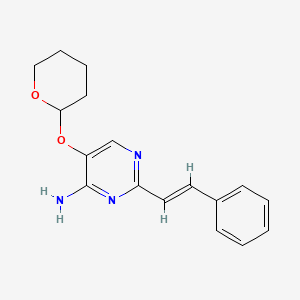
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
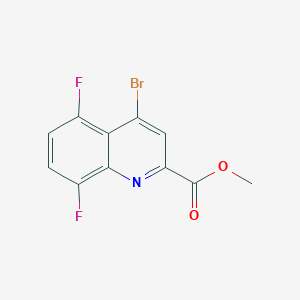
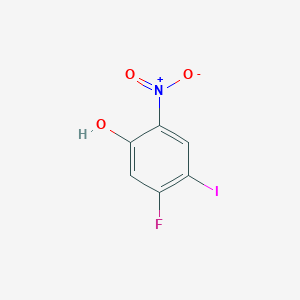
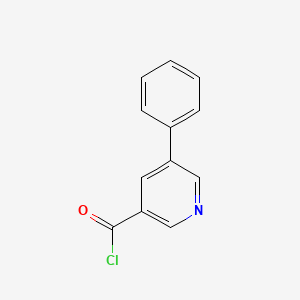
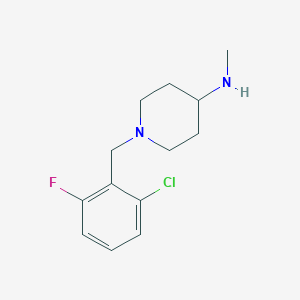



![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
